molecular formula C17H17N3O2S B2522141 5-{[(Pentanoyloxy)imino]methyl}-6-phenylimidazo[2,1-b][1,3]thiazole CAS No. 338418-13-6

5-{[(Pentanoyloxy)imino]methyl}-6-phenylimidazo[2,1-b][1,3]thiazole

Cat. No.: B2522141
CAS No.: 338418-13-6
M. Wt: 327.4
InChI Key: SEGLHIHXFJCEPH-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(Pentanoyloxy)imino]methyl}-6-phenylimidazo[2,1-b][1,3]thiazole is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an imidazo[2,1-b][1,3]thiazole core, which is a fused heterocyclic system, and is substituted with a pentanoyloxyimino group and a phenyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(Pentanoyloxy)imino]methyl}-6-phenylimidazo[2,1-b][1,3]thiazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[2,1-b][1,3]thiazole core, followed by the introduction of the pentanoyloxyimino and phenyl substituents. The reaction conditions often require the use of specific reagents, solvents, and catalysts to achieve high yields and purity.

    Formation of Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Pentanoyloxyimino Group: This can be achieved through the reaction of the imidazo[2,1-b][1,3]thiazole intermediate with pentanoyl chloride in the presence of a base such as triethylamine.

    Phenyl Substitution: The phenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using phenylboronic acid and a suitable palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure cost-effectiveness and scalability. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

5-{[(Pentanoyloxy)imino]methyl}-6-phenylimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, palladium catalysts for cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

5-{[(Pentanoyloxy)imino]methyl}-6-phenylimidazo[2,1-b][1,3]thiazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-{[(Pentanoyloxy)imino]methyl}-6-phenylimidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[1,2-a]pyridine derivatives
  • Thiazole-based compounds
  • Phenyl-substituted heterocycles

Uniqueness

5-{[(Pentanoyloxy)imino]methyl}-6-phenylimidazo[2,1-b][1,3]thiazole stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in various applications.

Properties

IUPAC Name

[(E)-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino] pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-2-3-9-15(21)22-18-12-14-16(13-7-5-4-6-8-13)19-17-20(14)10-11-23-17/h4-8,10-12H,2-3,9H2,1H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGLHIHXFJCEPH-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)ON=CC1=C(N=C2N1C=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)O/N=C/C1=C(N=C2N1C=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.